(S)-5-Guanidino-2-((((5-(6-oxo-1H-purin-9(6H)-yl)pentyl)oxy)carbonyl)amino)pentanoic acid
Overview
Description
PCF 39 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role in flame retardancy and has been studied for its effectiveness in different materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
PCF 39 can be synthesized through a reaction involving urea, phosphoric acid, and cellulose. The structure of PCF 39 is confirmed using Fourier transform infrared spectroscopy and scanning electron microscopy coupled with an energy dispersive spectrometer . The reaction conditions typically involve controlled temperatures and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of PCF 39 involves large-scale reactors where the reactants are mixed under controlled conditions. The process is optimized to maximize yield and purity, often involving steps such as purification and crystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
PCF 39 undergoes various chemical reactions, including:
Oxidation: PCF 39 can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions involving PCF 39 typically require specific reducing agents and conditions.
Substitution: PCF 39 can participate in substitution reactions, where certain functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in reactions with PCF 39 include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pH levels.
Major Products Formed
The major products formed from reactions involving PCF 39 depend on the type of reaction. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.
Scientific Research Applications
PCF 39 has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore the potential medical applications of PCF 39, including its use in drug delivery systems.
Mechanism of Action
The mechanism by which PCF 39 exerts its effects involves its interaction with specific molecular targets and pathways. In the context of flame retardancy, PCF 39 promotes the formation of a char layer on the material’s surface, which acts as a barrier to heat and oxygen, thereby reducing flammability . The molecular targets and pathways involved in this process include the promotion of crosslinking and carbonization of polymer chains.
Comparison with Similar Compounds
Similar Compounds
Phosphated Cellulose: Similar to PCF 39, phosphated cellulose is used in flame retardant applications and shares some structural similarities.
Polybenzoxazine Composites: These composites, which incorporate PCF 39, exhibit enhanced thermal stability and reduced flammability compared to other materials.
Uniqueness of PCF 39
PCF 39 stands out due to its high efficiency in promoting flame retardancy and its versatility in various applications. Its unique structure allows it to interact effectively with different materials, making it a valuable compound in both research and industrial settings.
Properties
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-[5-(6-oxo-1H-purin-9-yl)pentoxycarbonylamino]pentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N8O5/c18-16(19)20-6-4-5-11(15(27)28)24-17(29)30-8-3-1-2-7-25-10-23-12-13(25)21-9-22-14(12)26/h9-11H,1-8H2,(H,24,29)(H,27,28)(H4,18,19,20)(H,21,22,26)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXOOSQUBNBVHPO-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2CCCCCOC(=O)NC(CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(C(=O)N1)N=CN2CCCCCOC(=O)N[C@@H](CCCN=C(N)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N8O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50146386 | |
Record name | Pcf 39 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104317-64-8 | |
Record name | Pcf 39 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104317648 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pcf 39 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50146386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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